N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACH-000143 is a novel and potent melatonin receptor agonist. It has shown significant promise in reducing liver triglycerides and steatosis in diet-induced obese rats. This compound is particularly interesting due to its high oral bioavailability and peripherally preferred exposure, making it a potential candidate for treating metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis .
Preparation Methods
The synthesis of ACH-000143 involves several steps, starting with 1-fluoro-4-methoxy-2-nitrobenzene (or 2-fluoro-4-methoxy-1-nitrobenzene) as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution, reduction, and cyclization, to form the final product . The industrial production methods for ACH-000143 are not extensively documented, but the synthetic route involves standard organic synthesis techniques and conditions.
Chemical Reactions Analysis
ACH-000143 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ACH-000143 has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of melatonin receptor agonists.
Biology: ACH-000143 is employed in research to understand the role of melatonin receptors in regulating circadian rhythms and metabolic processes.
Medicine: This compound is being investigated for its potential therapeutic effects in treating metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis.
Industry: ACH-000143 is used in the development of new drugs targeting melatonin receptors .
Mechanism of Action
ACH-000143 exerts its effects by acting as an agonist for melatonin receptors MT1 and MT2. These receptors are involved in the regulation of circadian rhythms and metabolic processes. By binding to these receptors, ACH-000143 modulates melatonin signaling, leading to improved glucose and lipid metabolism. This compound has shown a stronger regulatory effect on peripheral absorption and liver lipid metabolism compared to central exposure .
Comparison with Similar Compounds
ACH-000143 is unique due to its high potency and selectivity for melatonin receptors MT1 and MT2. Similar compounds include:
10b: Another potent melatonin receptor agonist with subnanomolar potency.
15a: Demonstrates high oral bioavailability and selectivity for melatonin receptors.
19a: Similar to ACH-000143, it has shown significant effects on reducing liver triglycerides and steatosis
These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and specific applications.
Properties
IUPAC Name |
N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-8(18)15-4-5-17-11-7-12(19-2)9(14)6-10(11)16-13(17)20-3/h6-7H,4-5H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSLRGAPRGQWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=CC(=C(C=C2N=C1OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.